molecular formula C13H18Cl2N4 B2986669 N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride CAS No. 1439894-63-9

N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride

Cat. No.: B2986669
CAS No.: 1439894-63-9
M. Wt: 301.22
InChI Key: MRANLCQVYHRBDG-YQFADDPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Safety and Hazards

The safety data sheet for “N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride” suggests that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It also suggests that the substance should be kept away from heat/sparks/open flames/hot surfaces .

Future Directions

Quinazoline and quinazolinone derivatives have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . The future direction in this field could involve further exploration of the quinazoline system and its multitude of potential against several biological activities .

Biochemical Analysis

Biochemical Properties

N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride has been found to interact with a variety of biomolecules. It has been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium that is regulated by a quorum sensing system . This suggests that the compound may interact with enzymes and proteins involved in this system.

Cellular Effects

The compound has been observed to have significant effects on cellular processes. For instance, it has been found to decrease cell surface hydrophobicity, compromising bacterial cells adhesion . It also curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Molecular docking studies suggest that it may act as an inhibitor of P. aeruginosa’s quorum sensing transcriptional regulator PqsR .

Preparation Methods

The synthesis of N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of quinazoline derivatives with piperidine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified and converted into its dihydrochloride salt form to enhance its stability and solubility .

Chemical Reactions Analysis

N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Comparison with Similar Compounds

N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride is unique compared to other quinazoline derivatives due to its specific chemical structure and properties. Similar compounds include:

Properties

IUPAC Name

N-[(3R)-piperidin-3-yl]quinazolin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4.2ClH/c1-2-6-12-11(5-1)13(16-9-15-12)17-10-4-3-7-14-8-10;;/h1-2,5-6,9-10,14H,3-4,7-8H2,(H,15,16,17);2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRANLCQVYHRBDG-YQFADDPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2=NC=NC3=CC=CC=C32.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NC2=NC=NC3=CC=CC=C32.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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